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Introduction

JH-RE-06 is a novel small-molecule inhibitor that targets the REV1-REV7 interface, disrupting
mutagenic translesion synthesis (TLS).[1][2][3] This mechanism of action makes it a promising
candidate for combination therapy with DNA-damaging agents like cisplatin. By inhibiting the
REV1/POL(-dependent mutagenic TLS pathway, JH-RE-06 enhances the cytotoxicity of
cisplatin in various cancer cell lines and in vivo models, offering a new strategy to overcome
chemoresistance.[2][4][5] This document provides detailed application notes and protocols for
utilizing JH-RE-06 in combination with cisplatin.

Mechanism of Action

JH-RE-06 functions by preventing the recruitment of the mutagenic DNA polymerase { (POLJ()
to sites of DNA damage.[1][2] It achieves this by binding to the C-terminal domain (CTD) of
REV1, inducing its dimerization and thereby blocking the interaction between REV1 and the
REV7 subunit of POLZ.[2][6] This disruption of the REV1-REV?7 interaction is critical for
inhibiting mutagenic TLS, a pathway that allows cancer cells to tolerate DNA damage induced
by chemotherapeutics like cisplatin, often at the cost of introducing mutations that can lead to
acquired resistance.[4][5]

Interestingly, the combination of JH-RE-06 and cisplatin does not typically lead to an increase
in apoptosis. Instead, it has been observed to induce hallmarks of cellular senescence,
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including increased expression of p21 and senescence-associated (3-galactosidase, followed
by cell death.[4][7][8] This suggests a profound alteration in the biological response to cisplatin-
induced DNA damage when REV1 is inhibited.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the
combination of JH-RE-06 and cisplatin.

Table 1: In Vitro Efficacy of JH-RE-06

Parameter Value Reference
IC50 (REV1-REVY interaction)  0.78 pM [1][6]
Kd (binding to REV1 CTD) 0.42 uM [1][6]

Table 2: In Vitro Combination Therapy Concentrations
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. JH-RE-06 Cisplatin
Cell Line . . Effect Reference
Concentration  Concentration
Significantly
Revl1+/+ MEF 1.5 uM 0.5 uM reduced colony [2]
forming ability
No significant
Revl-/- MEF 1.5uM 0.5 pM sensitization to [2]
cisplatin
Sensitization to
cisplatin
HT1080 (human ]
i 1.5 uM 1uM (abolished by [2]
fibrosarcoma) ]
REV1 siRNA
knockdown)
Sensitization to
cisplatin
A375 (human .
1.5uM 1uM (abolished by [2]
melanoma) .
REV1 siRNA
knockdown)
Table 3: In Vivo Xenograft Study Treatment Protocol
Administration
Treatment Group Dosage Reference
Schedule
) ) Twice-weekly
Vehicle Control Saline L [2]
injections for 5 weeks
) ) » Twice-weekly
Cisplatin alone Not specified o [2]
injections for 5 weeks
N Twice-weekly
JH-RE-06 alone Not specified o [2]
injections for 5 weeks
) ) - Twice-weekly
JH-RE-06 + Cisplatin Not specified [2]

injections for 5 weeks
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Experimental Protocols
In Vitro Clonogenic Survival Assay

This protocol is adapted from studies evaluating the synergistic effect of JH-RE-06 and
cisplatin on cancer cell survival.[1][2]

Materials:

e Cancer cell lines (e.g., HT1080, A375)

o Complete cell culture medium

o 6-well plates

» JH-RE-06 (stock solution in DMSO)

o Cisplatin (stock solution in saline)

e Phosphate-buffered saline (PBS)

 Fixative solution (50% methanol, 10% glacial acetic acid)

e Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid,
46.5% water)

Procedure:

Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.

Treat the cells with cisplatin (e.g., 0.5 uM) in fresh media for 24 hours.

Remove the cisplatin-containing media and add fresh media containing JH-RE-06 (e.g., 1.5
uM) for an additional 24 hours.

Wash the cells with PBS and replace with fresh complete medium.

Allow the cells to form colonies for 5-7 days.
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Aspirate the media and fix the colonies with the fixative solution for 10 minutes.

Stain the colonies with the Coomassie Brilliant Blue R-250 solution.

Count colonies containing at least 40 cells.

Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of JH-RE-06 and cisplatin
combination therapy in a mouse xenograft model.[2]

Materials:

Immunocompromised mice (e.g., NCRNU-F nude mice)

e Cancer cells (e.g., A375 human melanoma cells)

o Matrigel (optional)

e Saline

o JH-RE-06

o Cisplatin

 Calipers for tumor measurement

Procedure:

e Subcutaneously inject A375 cells into the flanks of the mice.

» Allow tumors to grow to a palpable size (e.g., approximately 100 mms3).

e Randomly assign mice into four treatment groups: saline (vehicle), cisplatin alone, JH-RE-06
alone, and the combination of JH-RE-06 and cisplatin.

o Administer the respective treatments via intraperitoneal injection twice weekly for 5 weeks.
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e Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
» Monitor animal body weight and overall health throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, western blotting).
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Caption: Mechanism of JH-RE-06 Action.
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In Vitro Studies In Vivo Studies
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Caption: In Vitro and In Vivo Experimental Workflow.
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Caption: Synergistic Logic of Combination Therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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